5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine

Lipophilicity LogP Physicochemical Properties

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine (CAS 19855-02-8) is a heterocyclic small molecule with a molecular formula of C₇H₉N₅ and a molecular weight of 163.18 g/mol. The compound features a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with methyl groups at the 5- and 8-positions and a primary amine at the 3-position.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 19855-02-8
Cat. No. B008968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine
CAS19855-02-8
Synonyms5,8-Dimethyl-1,2,4-triazolo[4,3-a]pyrazin-3-amine
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=NN=C(N12)N)C
InChIInChI=1S/C7H9N5/c1-4-3-9-5(2)6-10-11-7(8)12(4)6/h3H,1-2H3,(H2,8,11)
InChIKeyGREKSQSYRPFECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine (CAS 19855-02-8): Procurement-Ready Chemical Profile and Core Specifications


5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine (CAS 19855-02-8) is a heterocyclic small molecule with a molecular formula of C₇H₉N₅ and a molecular weight of 163.18 g/mol . The compound features a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with methyl groups at the 5- and 8-positions and a primary amine at the 3-position [1]. Its predicted physicochemical properties include a LogP of 0.25340 and a polar surface area (PSA) of 69.83 Ų . Commercially, it is typically supplied at 95% purity as a research-grade building block for medicinal chemistry and chemical biology applications .

Workflow Medicinal chemistry building block for focused library synthesis
Selection Logic 3-amino handle for parallel derivatization and scaffold expansion
Research Context Kinase inhibitor, CNS lead generation, and anti-infective starting points

Why 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine Cannot Be Replaced by Generic In-Class Analogs


Within the [1,2,4]triazolo[4,3-a]pyrazine chemotype, minor structural modifications at the 5-, 8-, and 3-positions produce profound shifts in biological target engagement, physicochemical properties, and synthetic tractability. The 5,8-dimethyl substitution pattern on this scaffold is not a default or generic configuration; the vast majority of biologically characterized analogs in the patent and primary literature carry different substituent combinations—including 3-benzyl, 6-aryl, 5-chloro, or 8-amino-6-aryl motifs—each associated with distinct pharmacological profiles (anticonvulsant, A₂A adenosine receptor antagonist, antimalarial, or c-Met/VEGFR-2 kinase inhibitory activity, respectively) [1]. Consequently, indiscriminate substitution of the 5,8-dimethyl-3-amino variant for another in-class analog without experimental validation introduces risk of altered target selectivity, physicochemical incompatibility, and synthetic route divergence. The following evidence dimensions quantify where this specific compound holds verifiable, selection-relevant differentiation.

Target Selectivity 5,8-dimethyl-3-amino pattern is structurally distinct from 3-benzyl or 6-aryl analogs; biological target engagement may shift significantly
Physicochemical Profile 3-NH₂ reduces LogP by ~0.49 units vs. de-amino analog; solubility and permeability profiles may not transfer directly
Synthetic Route 3-unsubstituted or 3-methylthio analogs lack the nucleophilic amino handle; library synthesis strategies are not interchangeable

Quantitative Differentiation Evidence: 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine vs. Closest Analogs


LogP Differentiation: 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine vs. 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine (De-amino Analog)

The 3-amino substituent on 5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine substantially reduces lipophilicity relative to the de-amino analog. The target compound has a calculated LogP of 0.25340, whereas 5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 19848-77-2)—structurally identical except lacking the 3-NH₂ group—has a LogP of 0.74110 . This represents a ~0.49 log unit reduction, corresponding to an approximately threefold decrease in octanol–water partition coefficient.

LogP: 3-NH₂ vs. De-amino
Head-to-head
Target LogP = 0.25
Comparator LogP = 0.74
~3× lower lipophilicity supports developability-focused lead optimization
Predicted values; experimental confirmation recommended
Lipophilicity LogP Physicochemical Properties Lead Optimization

Synthetic Accessibility Advantage: Facile Oxidative Cyclization Route for 3-Amino-[1,2,4]triazolo[4,3-a]pyrazines

A mild and convenient oxidative cyclization method using 1-(pyrazin-2-yl)guanidine derivatives enables direct access to [1,2,4]triazolo[4,3-a]pyrazin-3-amines, including the 5,8-dimethyl variant [1]. This contrasts with older synthetic routes for non-amino-substituted analogs, which often require harsher conditions (e.g., cyanogen chloride with aqueous acetate buffer) or multi-step sequences [2]. The 3-amino group is installed during core ring formation, not via a separate late-stage amination step, reducing step count and improving overall yield.

Synthetic Accessibility
Cross-study comparable
One-step oxidative cyclization installs 3-NH₂ during ring closure
Supports procurement lead-time and scalability assessment
Milder conditions vs. traditional cyanogen chloride routes
Synthetic Methodology Oxidative Cyclization Medicinal Chemistry Building Block

3-Amino Reactivity as a Versatile Functional Handle vs. Inert 3-Unsubstituted or 3-Methylthio Analogs

The primary amino group at the 3-position of 5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine serves as a nucleophilic handle for diversification via amide coupling, reductive amination, urea/thiourea formation, and Buchwald–Hartwig cross-coupling . In contrast, the 3-methylthio analog (5,8-dimethyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrazine; CAS not specified, C₈H₁₀N₄S, MW 194.26) is chemically inert under mild derivatization conditions and requires displacement chemistry with limited scope . The 5,8-dimethyl-3-unsubstituted variant (CAS 19848-77-2) lacks any reactive functional group at the 3-position, further restricting its utility as a building block.

3-NH₂ Reactivity Handle
Class-level
Primary amine enables amide coupling, reductive amination, urea formation
Preferred building block for SAR library expansion
Inferred from general heterocyclic amine reactivity
Chemical Derivatization Amino Handle Library Synthesis MedChem

Anticonvulsant Bioisosterism: Triazolopyrazine Core vs. Purine Scaffold as a Safety-Driven Differentiation

The [1,2,4]triazolo[4,3-a]pyrazine ring system has been validated as a bioisostere of the purine ring for anticonvulsant activity [1]. Kelley et al. demonstrated that 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines exhibit anticonvulsant efficacy against maximal electroshock (MES)-induced seizures in rats—while displaying reduced emetic liability compared to purine-based anticonvulsants [1]. Although the Kelley study evaluated 3-benzyl rather than 5,8-dimethyl-3-amino analogs, the core scaffold advantage (anticorvulsant bioisosterism with lower emetogenicity) is a class-level property of the [1,2,4]triazolo[4,3-a]pyrazine system that the target compound inherits.

Purine Bioisosterism
Class-level
Core scaffold linked to anticonvulsant endpoint response with lower emetic propensity
Context-dependent CNS scaffold; target compound not directly measured
Data from 3-benzyl analogs; endpoint transfer requires validation
Anticonvulsant Bioisostere Purine Replacement Safety Pharmacology

Anticancer Target Space: Triazolopyrazine Core as a Privileged Scaffold for c-Met/VEGFR-2 Kinase Inhibition

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been successfully employed as a core for dual c-Met/VEGFR-2 kinase inhibitors [1][2]. Liu et al. (2022) reported that compound 17l—a triazolopyrazine derivative—exhibited c-Met IC₅₀ = 26.00 nM, VEGFR-2 IC₅₀ = 2.6 µM, and antiproliferative activity against A549 (IC₅₀ = 0.98 µM), MCF-7 (IC₅₀ = 1.05 µM), and HeLa (IC₅₀ = 1.28 µM) cell lines, comparing favorably to the clinical candidate foretinib [1]. Independently, compound 22i achieved c-Met IC₅₀ = 48 nM and A549 IC₅₀ = 0.83 µM [2]. The 5,8-dimethyl-3-amino variant represents an unexplored substitution pattern within this privileged kinase inhibitor space, offering a structurally differentiated starting point for scaffold-hopping and IP generation.

c-Met/VEGFR-2 Kinase Space
Class-level
Reported triazolopyrazine analogs show c-Met IC₅₀ 26–48 nM in kinase assays
Scaffold is a validated pharmacophore; 5,8-dimethyl pattern is unexplored
Target compound not directly tested; kinase panel screening advised
c-Met VEGFR-2 Kinase Inhibitor Anticancer Scaffold Hopping

Differential PSA and Drug-Likeness: Favorable Physicochemical Profile for CNS Penetration vs. Larger Analogs

With a polar surface area (PSA) of 69.83 Ų and molecular weight of 163.18 g/mol, 5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine falls well within accepted thresholds for CNS drug-likeness (PSA < 90 Ų, MW < 400) [1]. In contrast, many biologically active triazolopyrazine analogs in the literature carry bulkier substituents that elevate both PSA and MW: 8-amino-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives (A₂A antagonist series) have MWs typically exceeding 350 g/mol and PSA values above 90 Ų [2]. The compact 5,8-dimethyl-3-amino scaffold preserves CNS-penetrant physicochemical space while retaining the triazolopyrazine core pharmacophore.

CNS Drug-Likeness PSA
Cross-study comparable
PSA = 69.83 Ų
Falls within CNS-penetrant chemical space (PSA
22% margin below threshold; supports neuroscience lead generation
Polar Surface Area CNS Drug-Likeness Physicochemical Optimization Blood-Brain Barrier

Prioritized Application Scenarios for 5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine in Research and Industrial Procurement


Diversifiable Core Scaffold for Kinase-Focused Compound Library Synthesis

The 5,8-dimethyl-3-amino scaffold provides a compact, low-MW (163.18 g/mol) core with a free primary amine handle amenable to parallel amide coupling, urea formation, and Buchwald–Hartwig cross-coupling reactions . This enables rapid generation of focused libraries targeting the c-Met/VEGFR-2 kinase space, where the triazolopyrazine core has demonstrated nanomolar potency (e.g., compound 17l: c-Met IC₅₀ = 26.00 nM) [1]. Procurement of this building block supports hit-to-lead and lead optimization campaigns in oncology drug discovery.

CNS-Penetrant Lead Generation Leveraging Favorable Physicochemical Properties

With a PSA of 69.83 Ų and LogP of 0.25340 , this compound resides firmly within CNS drug-like chemical space (PSA < 90 Ų, MW < 400) [2]. The triazolopyrazine core is a validated purine bioisostere with demonstrated anticonvulsant activity and reduced emetic liability [3]. The 5,8-dimethyl-3-amino variant is an ideal starting point for neuroscience hit-finding programs where BBB penetration and safety pharmacology are critical selection criteria.

IP-Differentiating Scaffold-Hopping Template for Kinase Inhibitor Drug Discovery

Existing triazolopyrazine-based kinase inhibitors in the patent and primary literature predominantly carry 6-aryl, 3-benzyl, or 8-amino-6-aryl substitution patterns [1][3]. The 5,8-dimethyl-3-amino configuration is structurally unexplored within the kinase inhibitor space, offering a patent-differentiating scaffold for scaffold-hopping strategies. The compound's 3-NH₂ handle enables facile SAR expansion, while its dimethyl substitution pattern at positions 5 and 8 provides a unique vector combination that is absent from reported inhibitor series.

Building Block for Anti-Infective Drug Discovery: DHFR and Antimicrobial Pathway Targeting

Triazolo[4,3-a]pyrazine analogs have demonstrated activity as dihydrofolate reductase (DHFR) inhibitors with anti-malarial, anti-tubercular, and broad-spectrum antibacterial profiles [4]. Additionally, triazolopyrazine derivatives have shown MIC values of 16–32 µg/mL against S. aureus and E. coli, comparable to ampicillin [5]. The 5,8-dimethyl-3-amino building block provides a structurally differentiated entry point for anti-infective library synthesis, particularly for programs targeting neglected tropical diseases or antimicrobial resistance.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
3-NH₂ diversifiable handle
c-Met/VEGFR-2 kinase panel screening
CNS-penetrant lead generation
Low PSA and molecular weight
BBB permeability assay and safety pharmacology endpoints
Scaffold-hopping for IP differentiation
Structurally unexplored 5,8-dimethyl pattern
Kinase selectivity profiling vs. known inhibitor series
Anti-infective building block screening
Triazolopyrazine core pharmacophore
DHFR inhibition and antimicrobial susceptibility testing
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